molecular formula C9H10ClNS B1458847 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 90346-87-5

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No. B1458847
CAS RN: 90346-87-5
M. Wt: 199.7 g/mol
InChI Key: FDJOXOUWWNWVSE-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound that can be used as an intermediate for preparing a pitressin antagonist medicament Tolvaptan . Tolvaptan is a clinically effective diuretic used in congestive heart failure (CHF) and severe chronic kidney disease .


Synthesis Analysis

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves several steps . The process starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups. This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound. This compound is then hydrolyzed in the presence of alkali, and acidified. In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride. Under the action of Lewis acid, a Friedel-Crafts acylation reaction is carried out to perform intramolecular cyclization. Finally, tosyl groups are removed to obtain the target product .


Chemical Reactions Analysis

The chemical reactions involving 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine are complex and involve multiple steps . The reactions include nucleophilic substitution, intramolecular cyclization, and Friedel-Crafts acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine include a molecular weight of 199.70 . It is a solid at room temperature .

Scientific Research Applications

Intracellular Calcium Antagonism

A study conducted by Ueyama et al. (1996) explored the intracellular calcium inhibitory effects of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine analogs. These compounds, including 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine, were examined for their ability to affect intracellular Ca2+ levels in rabbit artery contractions induced by methoxamine or caffeine. The research highlighted the potential of these compounds in modulating intracellular calcium, a critical aspect in various physiological processes, including muscle contraction and neurotransmission (Ueyama et al., 1996).

Enantioselective Synthesis

Corti et al. (2017) presented the first enantioselective synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines, a class of compounds significant in medicinal chemistry. This approach, which involves a catalytic asymmetric sulfa-Michael addition, is crucial for the production of these compounds in a form that is more biologically active and selective. The study's findings open up possibilities for developing new medicinal compounds based on the 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine structure (Corti et al., 2017).

Molecular Conformation and Aggregation Studies

Research by Muthukumar et al. (2004) investigated the molecular conformation and supramolecular aggregation of four 2,3,4,5-tetrahydro-3,4-diphenylbenzothiazepines, which are structurally related to 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine. Understanding the molecular structure and aggregation behavior of such compounds is critical for predicting and enhancing their biological activity and stability (Muthukumar et al., 2004).

Synthesis and Biological Activity

A study by Dighe et al. (2015) reviewed the synthesis and biological activities of 1,5-benzothiazepines, including compounds like 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine. The research highlighted the diverse bioactivities of these compounds, such as vasodilatory, antidepressant, and antihypertensive properties, demonstrating their potential in pharmaceutical applications (Dighe et al., 2015).

Mitochondrial Ca2+ Homeostasis

Baron and Thayer (1997) explored the effects of CGP37157, a compound structurally related to 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine, on mitochondrial Ca2+ homeostasis in cultured rat dorsal root ganglion neurons. This research is crucial for understanding the role of such compounds in regulating calcium levels within mitochondria, which is vital for cell survival and function (Baron & Thayer, 1997).

Safety And Hazards

Safety information for 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate protective clothing should be worn to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided .

properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJOXOUWWNWVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C2)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
上山直人, 若林修一, 冨山剛 - YAKUGAKU ZASSHI, 1996 - jstage.jst.go.jp
A series of 2, 3, 4, 5-tetrahydro-1, 5-benzothiazepine and related compounds were prepared, and the intracellular Ca 2+ inhibitory effects were examined using methoxamine-or caffeine…
Number of citations: 2 www.jstage.jst.go.jp

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